1-(1-Methylpyrrolidin-3-yl)ethan-1-one
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Overview
Description
1-(1-Methylpyrrolidin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H13NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-(1-Methylpyrrolidin-3-yl)ethan-1-one can be achieved through several routes. One common method involves the reaction of 1-methylpyrrolidine with acetyl chloride under controlled conditions. The reaction typically proceeds as follows:
Reaction with Acetyl Chloride:
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
1-(1-Methylpyrrolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction typically yields alcohols or amines.
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Substitution
Reagents: Various nucleophiles or electrophiles.
Conditions: Can be carried out under a range of conditions, depending on the desired substitution.
Products: Substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
1-(1-Methylpyrrolidin-3-yl)ethan-1-one has several applications in scientific research:
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Chemistry
- Used as a building block in organic synthesis.
- Serves as a precursor for the synthesis of more complex molecules.
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Biology
- Investigated for its potential biological activity.
- Used in the study of enzyme interactions and metabolic pathways.
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Medicine
- Explored for its potential therapeutic properties.
- May serve as a lead compound for drug development.
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Industry
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methylpyrrolidin-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include:
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Enzyme Inhibition
- The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
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Receptor Modulation
- It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
1-(1-Methylpyrrolidin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
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2-(1-Methylpyrrolidin-3-yl)ethan-1-ol
- Similar structure but contains a hydroxyl group instead of a ketone.
- Different reactivity and potential applications.
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1-(2-Methylpyrrolidin-1-yl)ethan-1-one
- Structural isomer with the methyl group on a different position.
- May exhibit different chemical and biological properties.
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®-2-(1-Methylpyrrolidin-3-yl)ethan-1-ol
- Enantiomeric form with potential differences in biological activity.
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(1-methylpyrrolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H13NO/c1-6(9)7-3-4-8(2)5-7/h7H,3-5H2,1-2H3 |
InChI Key |
ZEHJXVVABQHKFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCN(C1)C |
Origin of Product |
United States |
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